dicyandiamide chemical structure and properties
dicyandiamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyandiamide (DCD), scientifically known as cyanoguanidine, is a white, crystalline, water-soluble organic compound with the chemical formula C2H4N4.[1] It is the dimer of cyanamide (B42294) and a nitrile derivative of guanidine (B92328).[2] Dicyandiamide is a versatile chemical intermediate with a wide array of applications, ranging from the synthesis of melamine, pharmaceuticals, and other organic chemicals to its use in agriculture as a slow-release fertilizer and nitrification inhibitor.[1][3] It also serves as a curing agent for epoxy resins and as a flame retardant.[1][4] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of dicyandiamide.
Chemical Structure and Identification
Dicyandiamide is a member of the guanidines and is a nitrile.[4] Its structure consists of a guanidine group where one of the amino hydrogens is substituted by a cyano group.[4][5]
Table 1: Chemical Identification of Dicyandiamide
| Identifier | Value |
| IUPAC Name | 2-cyanoguanidine[5] |
| Synonyms | Cyanoguanidine, Dicyanodiamide, N-Cyanoguanidine, DCD, DICY[1][5] |
| CAS Number | 461-58-5[5] |
| EC Number | 207-312-8[1] |
| Molecular Formula | C2H4N4[1][5] |
| Molecular Weight | 84.08 g/mol [5][6] |
| InChI Key | QGBSISYHAICWAH-UHFFFAOYSA-N[5][7] |
| SMILES | C(#N)N=C(N)N[5] |
Physicochemical Properties
Dicyandiamide is a white, odorless, crystalline powder that is stable under dry conditions.[4][6][8] It is soluble in water, alcohol, ethylene (B1197577) glycol, and dimethylformamide, but nearly insoluble in nonpolar organic solvents like ether and benzene.[1][4]
Table 2: Physicochemical Properties of Dicyandiamide
| Property | Value |
| Appearance | White crystalline powder[4][8] |
| Melting Point | 208-211 °C[4] |
| Boiling Point | 229.8 °C at 760 mmHg[9] |
| Density | 1.40 g/cm³[4][2] |
| Solubility in Water | 2.26 g/100 mL at 13 °C; solubility increases in hot water[1][8] |
| Solubility in Ethanol | 1.2 g/100 mL at 13 °C[1] |
| pKa | 0.73 ± 0.70 (Predicted)[9] |
| LogP | -1.2 to 0.14148[5][9] |
| Vapor Pressure | 0.068 mmHg at 25°C[9] |
Chemical Properties
Stability and Reactivity Dicyandiamide is stable when dry but can be sensitive to moisture.[4][6] It is incompatible with strong acids, strong oxidizing agents, and strong bases.[4][8] Mixtures with ammonium (B1175870) nitrate (B79036) or potassium chlorate (B79027) can be powerful explosives.[8]
Decomposition Upon heating, particularly above 80 °C, it can slowly decompose, yielding ammonia.[10] When heated to 150 °C, it polymerizes to form melamine.[1] Hazardous decomposition products upon combustion include hydrogen cyanide, nitrogen oxides, carbon monoxide, carbon dioxide, and ammonia.[8]
Experimental Protocols
Synthesis of Dicyandiamide
A common industrial method for synthesizing dicyandiamide involves the dimerization of cyanamide in an aqueous solution.[4][10]
Methodology:
-
Preparation of Cyanamide Solution: A suspension of calcium hydrogen cyanide, obtained from the hydrolysis of calcium cyanamide, is filtered under reduced pressure to remove calcium hydroxide.[4] Carbon dioxide is then introduced into the filtrate to precipitate calcium as calcium carbonate, yielding a cyanamide solution.[4]
-
Dimerization: The resulting 25% cyanamide solution is adjusted to a pH of 8-9.[4][10]
-
Heating: The solution is maintained at approximately 80 °C for 2 hours to facilitate the complete conversion of cyanamide to dicyandiamide.[4][10] The optimal temperature for the maximum rate of dicyandiamide formation is pH-dependent (e.g., pH 9.1 at 80 °C).[4]
-
Crystallization: The hot liquor is filtered and then transferred to a vacuum crystallizer for cooling, which induces the crystallization of dicyandiamide.[4][10]
-
Separation and Drying: The dicyandiamide crystals are separated using continuous centrifuges and then dried in rotary driers.[4][10] The final industrial product typically has a purity of 99%.[4]
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the determination and quantification of dicyandiamide in various matrices, such as fertilizers and milk powder.[11][12]
Methodology for Dicyandiamide in Fertilizers: [12][13]
-
Sample Preparation: A known weight of the fertilizer sample is dissolved or suspended in water, often with the aid of an ultrasonic bath to ensure complete dissolution.[13]
-
Internal Standard: A known amount of an internal standard, such as methyl dicyandiamide, is added to the filtered sample solution.[13]
-
Chromatographic Separation: The solution is injected onto a reversed-phase C18 column.[13] An isocratic mobile phase, for example, a mixture of water and acetonitrile (B52724) with a buffer like triethanolamine, is used for elution.[14]
-
Detection: A UV detector set at a wavelength of 220 nm is used for detection.[13]
-
Quantification: The concentration of dicyandiamide is determined by comparing its peak area to that of the internal standard and a calibration curve generated from standard solutions of known concentrations (e.g., 1 to 50 mg/L).[12]
Methodology for Dicyandiamide in Milk Powder: [11]
-
Extraction: 1.0 g of milk powder is vortexed with 2.0 mL of deionized water, followed by the addition of 8.0 mL of acetonitrile and further vortexing.[11]
-
Centrifugation: The mixture is centrifuged at 10,000 rpm for 10 minutes.[11]
-
Filtration: The supernatant is collected and filtered through a 0.45 μm filter before HPLC analysis.[11]
-
Analysis: Quantification is typically performed using an external standard method with a calibration curve established from a series of standard solutions (e.g., 0.05 to 50 µg/mL).[11] For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[11][15]
Dicyandiamide Synthesis, Properties, and Applications
Caption: Logical workflow of dicyandiamide from synthesis to applications.
Applications
Dicyandiamide's unique chemical structure and properties make it a valuable compound in numerous industrial and agricultural sectors.
-
Agriculture: It is widely used as a nitrification inhibitor in fertilizers.[4][12] By slowing the conversion of ammonium to nitrate by soil microbes, it reduces nitrogen loss from leaching and enhances fertilizer efficiency.[11][12]
-
Chemical Synthesis: Dicyandiamide is a key raw material for the production of melamine.[1][16] It is also used to synthesize other chemicals such as guanidine nitrate, barbiturates, and sulfonamides.[4][16]
-
Resins and Adhesives: It serves as a latent curing agent for epoxy resins, providing excellent shelf-life stability for one-component systems used in powder coatings, structural adhesives, and laminates for printed circuit boards.[1][17][10]
-
Flame Retardant: Dicyandiamide is utilized as a flame retardant in various materials.[1][4]
-
Other Uses: Additional applications include its use as a dye-fixing agent in the textile industry, in water treatment chemicals, as a rubber vulcanization accelerator, and as a stabilizer for nitrocellulose.[3][6][16]
Safety Information
Dicyandiamide is considered to have low acute toxicity.[10] However, it may cause skin and eye irritation.[8] Long-term exposure may lead to eczema.[8] Ingestion may cause gastrointestinal irritation and can lead to the formation of methemoglobin, which can cause cyanosis.[8] It is important to handle dicyandiamide with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[8] It should be stored in a cool, dry place away from incompatible materials.[17][8]
References
- 1. DICYANDIAMIDE - Ataman Kimya [atamanchemicals.com]
- 2. 2-Cyanoguanidine - Wikipedia [en.wikipedia.org]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. Dicyandiamide | 461-58-5 [chemicalbook.com]
- 5. Dicyandiamide | C2H4N4 | CID 10005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. klarchem.com [klarchem.com]
- 7. Dicyandiamide [webbook.nist.gov]
- 8. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 9. kuisbiochemical.com [kuisbiochemical.com]
- 10. Page loading... [wap.guidechem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. intertekinform.com [intertekinform.com]
- 14. HPLC Determination of Dicyandiamide on Sharc 1 Column | SIELC Technologies [sielc.com]
- 15. alfachemic.com [alfachemic.com]
- 16. chembk.com [chembk.com]
- 17. royal-chem.com [royal-chem.com]
